![molecular formula C19H20N6O2 B2974235 3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione CAS No. 919027-85-3](/img/no-structure.png)
3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
BenchChem offers high-quality 3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Psychotropic Activity and Receptor Affinity
- Research has shown the development of new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents, highlighting their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds display potential psychotropic activity, showing antidepressant and anxiolytic properties in preclinical models (Chłoń-Rzepa et al., 2013).
Anticancer, Anti-HIV-1, and Antimicrobial Activities
- A study on the synthesis of new triazino and triazolo[4,3-e]purine derivatives revealed compounds with notable anticancer, anti-HIV-1, and antimicrobial activities. This research provides a foundation for the development of new therapeutics targeting these diseases (Ashour et al., 2012).
Water-Soluble Multitarget Drugs for Neurodegenerative Diseases
- Another study focused on designing water-soluble tricyclic xanthine derivatives as multitarget drugs for neurodegenerative diseases. These compounds show potent dual-target-directed A1/A2A adenosine receptor antagonism, with some exhibiting triple-target inhibition. This highlights their potential in treating neurodegenerative diseases (Brunschweiger et al., 2014).
Molecular Recognition and Hydrogen Bonding
- Research on poly(vinyldiaminotriazine) demonstrates its ability to bind efficiently to pyrimidine derivatives through hydrogen bonding, indicating its potential in molecular recognition of nucleic acid bases and their derivatives. This property could be exploited in the design of new biomaterials and sensors (Asanuma et al., 1998).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves the condensation of 3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione with an appropriate aldehyde or ketone followed by cyclization to form the final product.", "Starting Materials": [ "3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione", "Aldehyde or ketone" ], "Reaction": [ "Step 1: Condensation of 3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione with an appropriate aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.", "Step 2: Cyclization of the intermediate product formed in step 1 to form the final product, 3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione." ] } | |
Numéro CAS |
919027-85-3 |
Nom du produit |
3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione |
Formule moléculaire |
C19H20N6O2 |
Poids moléculaire |
364.409 |
Nom IUPAC |
7-benzyl-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C19H20N6O2/c1-4-10-25-18-20-16-15(23(18)11-13(2)21-25)17(26)24(19(27)22(16)3)12-14-8-6-5-7-9-14/h4-9H,1,10-12H2,2-3H3 |
Clé InChI |
ZUHITCQMNMFCIB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CC=C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



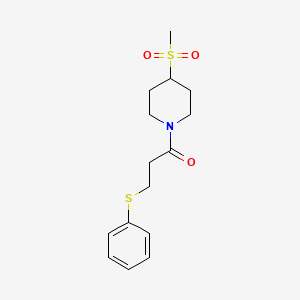

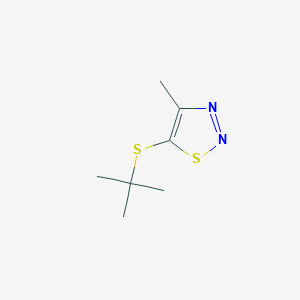
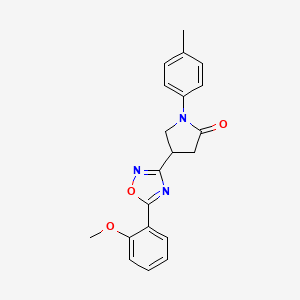
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2974160.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)
![N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2974165.png)
![7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974166.png)
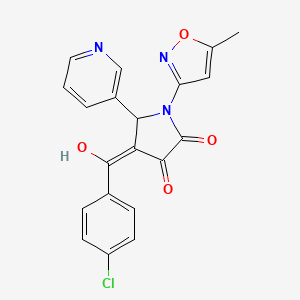
![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2974169.png)
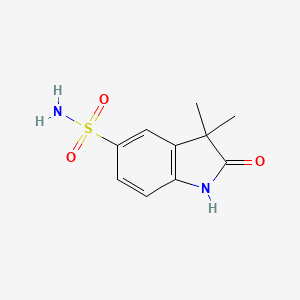
![N-[1-(4-chlorophenyl)vinyl]-N-(3-pyridylmethyl)amine hydroiodide](/img/structure/B2974171.png)